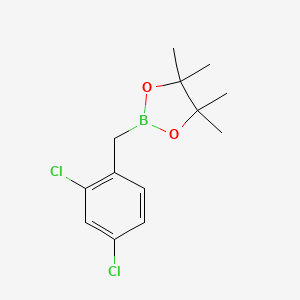

2-(2,4-Dichlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

説明

特性

IUPAC Name |

2-[(2,4-dichlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BCl2O2/c1-12(2)13(3,4)18-14(17-12)8-9-5-6-10(15)7-11(9)16/h5-7H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJXXCUJAVXQHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

The primary target of 2-(2,4-Dichlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 2,4-Dichlorobenzylboronic acid pinacol ester, is bacteria and viruses associated with mouth and throat infections .

Biochemical Pathways

The compound exhibits broad bactericidal activity against a range of organisms implicated in pharyngitis . The organisms tested included gram-positive cocci and bacilli, as well as gram-negative cocci and bacilli, representing a broad range of bacterial cell structures and sensitivities .

Pharmacokinetics

The compound is released almost immediately from its formulation and reaches peak concentration after 3-4 minutes. The concentration in saliva after 120 minutes represents about 50% of the administered dose .

Result of Action

The compound demonstrated a greater than 99.9% reduction in colony-forming units (CFUs) against all tested species within 10 minutes, which is consistent with the time a lozenge remains in the mouth .

Action Environment

The action of 2,4-Dichlorobenzylboronic acid pinacol ester is influenced by the environment in the mouth and throat. The compound is present in some antiseptic lozenges and has established benefits in providing symptomatic relief and some in vitro antiviral action . The rapid activity observed is consistent with the time taken for a lozenge to dissolve in the mouth .

生化学分析

Biochemical Properties

2-(2,4-Dichlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the formation of covalent bonds with active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, 2-(2,4-Dichlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been shown to inhibit certain proteases by binding to their active sites, thereby preventing substrate cleavage.

Cellular Effects

The effects of 2-(2,4-Dichlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, leading to altered gene expression and cellular responses to stress. Additionally, 2-(2,4-Dichlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, 2-(2,4-Dichlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, the compound has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events. Additionally, 2-(2,4-Dichlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can induce changes in gene expression by interacting with transcription factors and modulating their activity.

Temporal Effects in Laboratory Settings

The temporal effects of 2-(2,4-Dichlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell proliferation and apoptosis. These long-term effects are particularly evident in in vitro studies, where continuous exposure to the compound can result in significant changes in cellular behavior.

Dosage Effects in Animal Models

The effects of 2-(2,4-Dichlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, the compound can induce toxic effects, including liver and kidney damage, as well as alterations in hematological parameters. These threshold effects highlight the importance of careful dosage optimization in experimental settings to avoid potential toxicity.

Metabolic Pathways

2-(2,4-Dichlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily through oxidative pathways, involving enzymes such as cytochrome P450 oxidases. These metabolic processes result in the formation of metabolites that can further interact with cellular components, influencing metabolic flux and metabolite levels. Additionally, the compound can affect the activity of key metabolic enzymes, leading to changes in overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of 2-(2,4-Dichlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake into cells. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. These interactions play a crucial role in determining the compound’s bioavailability and overall efficacy in biochemical applications.

Subcellular Localization

The subcellular localization of 2-(2,4-Dichlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is critical for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, it has been observed to localize predominantly in the cytoplasm and nucleus, where it can interact with various biomolecules to exert its effects. The localization of the compound within these compartments is essential for its role in modulating cellular processes and biochemical pathways.

生物活性

2-(2,4-Dichlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a synthetic compound belonging to the class of dioxaborolanes. It has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings.

- IUPAC Name : 2-(2,4-Dichlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- CAS Number : 2246728-07-2

- Molecular Formula : C19H21BCl2O3

- Molecular Weight : 379.08 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dioxaborolane structure allows for specific interactions with enzymes and proteins involved in cellular processes.

Biological Activity Overview

Research indicates that 2-(2,4-Dichlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells by targeting specific pathways involved in cell survival and proliferation.

- Antimicrobial Properties : The dichlorobenzyl group may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits growth of specific bacteria | |

| Enzyme Inhibition | Inhibits aldose reductase |

Case Study: Antitumor Activity

In a study examining the antitumor effects of structurally similar compounds, it was found that derivatives of dioxaborolanes could selectively induce apoptosis in transformed B- and T-cells. The presence of large aromatic groups was crucial for cytotoxicity and selectivity towards T-cells. This suggests that 2-(2,4-Dichlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may have similar mechanisms of action due to its structural characteristics .

Case Study: Antimicrobial Properties

Another study focused on the antimicrobial effects of various dioxaborolanes indicated that compounds with halogenated benzyl groups displayed significant activity against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis or function .

科学的研究の応用

Organic Synthesis

Borylation Reactions

One of the primary applications of 2-(2,4-Dichlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in borylation reactions. This compound serves as a versatile boron source for the selective borylation of various organic substrates. The presence of the dioxaborolane structure allows for effective activation of C-H bonds in aromatic compounds under mild conditions. This reaction is particularly useful in synthesizing arylboronic acids and esters which are valuable intermediates in organic synthesis .

Cross-Coupling Reactions

The compound can also be utilized in cross-coupling reactions such as Suzuki-Miyaura coupling. In these reactions, arylboron compounds react with organic halides in the presence of a palladium catalyst to form biaryl compounds. The introduction of the dichlorobenzyl group enhances the reactivity and selectivity of these coupling processes .

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of dioxaborolane compounds exhibit promising anticancer activity. The introduction of the 2-(2,4-dichlorobenzyl) moiety may enhance the bioactivity of these compounds against various cancer cell lines. Research has shown that certain dioxaborolane derivatives can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Antimicrobial Properties

There is emerging evidence suggesting that dioxaborolane derivatives possess antimicrobial properties. The 2-(2,4-dichlorobenzyl) group may contribute to increased potency against bacterial strains. Studies have demonstrated that these compounds can inhibit bacterial growth by disrupting cell wall synthesis and function .

Materials Science

Polymer Chemistry

In materials science, 2-(2,4-Dichlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used as a building block for the synthesis of functional polymers. Its ability to participate in polymerization reactions allows for the creation of boron-containing polymers with tailored properties suitable for applications in electronics and optics .

Sensors and Catalysts

The unique electronic properties of boron-containing compounds make them suitable candidates for developing sensors and catalysts. Research has shown that incorporating dioxaborolane units into sensor designs can enhance sensitivity and selectivity towards specific analytes due to their ability to form stable complexes with metal ions .

Table 1: Summary of Applications

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various dioxaborolane derivatives including 2-(2,4-Dichlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on human cancer cell lines. The results indicated a significant reduction in cell viability at low micromolar concentrations with an IC50 value indicating high potency compared to standard chemotherapeutics .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Stability and Handling

Key Research Findings

- Thermodynamic Stability : C-H borylation studies indicate that electron-withdrawing groups lower activation barriers for B-C bond formation, favoring dichloro-substituted derivatives .

- Biological Activity : Chlorine substituents enhance binding affinity in enzyme inhibitors, as seen in mycobacterial CYP121A1 inhibitors .

- Isomer-Specific Behavior : Ortho-substituted isomers (e.g., 2-chloro-5-methylphenyl) exhibit reduced reactivity due to steric hindrance, necessitating optimized catalytic systems .

準備方法

Preparation via Grignard Reagent Route

| Parameter | Description |

|---|---|

| Starting material | 1-Bromo-4-chloro-2,5-difluorobenzene (analogous aryl halide) |

| Solvent | Tetrahydrofuran (THF) |

| Organometallic reagent | Isopropylmagnesium chloride (2.0 M in THF) |

| Temperature | Initial cooling to -10°C, stirring at -10°C for 1 h, warming to 0°C for 1 h, then back to -10°C |

| Boronate ester reagent | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Addition | Dropwise addition of boronate ester solution at -10°C |

| Workup | Extraction with diethyl ether, aqueous sodium hydroxide wash, acidification to pH 3, extraction with dichloromethane |

| Yield | 62-72% |

| Purification | Silica gel column chromatography (ethyl acetate:hexane 7:3) |

| Product state | Oil |

| Characterization | ^1H NMR (CDCl3): δ 7.45 (dd, 1H), 7.09 (dd, 1H), 1.36 (s, 12H) |

This method shows that the Grignard reagent formation followed by reaction with the boronate ester is effective and yields a pure product suitable for further use without additional purification.

Preparation via n-Butyllithium Lithiation Route

| Parameter | Description |

|---|---|

| Starting material | 2-Bromoaryl derivatives or bromopyrazoles |

| Solvent | Anhydrous THF |

| Organometallic reagent | n-Butyllithium (1.6 M in hexane) |

| Temperature | -78°C for lithiation, stirring for 30 min to 1 h |

| Boronate ester reagent | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Reaction time | Stirring at room temperature for 8-12 h |

| Workup | Quenching with water or ammonium chloride, extraction with dichloromethane, drying over MgSO4 |

| Yield | 60-85% |

| Purification | Silica gel column chromatography (hexane or ethyl acetate/hexane mixtures) |

| Product characteristics | Crystalline solids or oils depending on substrate |

This method is widely used for preparing boronate esters from aryl bromides or iodides and is characterized by high yields and good purity. The low temperature lithiation prevents side reactions and allows selective metalation at the aryl position.

Comparative Yields and Conditions from Literature Examples

| Entry | Starting Material | Organometallic Reagent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 1-Bromo-4-chloro-2,5-difluorobenzene | Isopropylmagnesium chloride | -10°C to RT | 62-72 | Grignard route, column chromatography |

| 2 | 2,7-Dibromo-9,9-spirobifluorene | n-Butyllithium | -78°C to RT | 85 | Lithiation, 8 h stirring |

| 3 | 2-Bromothiophene | n-Butyllithium | -78°C to RT | 78 | Overnight stirring |

| 4 | 1-Bromo-3-(trifluoromethyl)benzene | n-Butyllithium | -78°C to RT | 86 | 12 h stirring |

| 5 | tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine | n-Butyllithium | -70°C to RT | 51 | Moderate yield, crystallization step |

These data indicate that the choice of organometallic reagent and reaction temperature critically influence the yield and purity of the boronate ester product. The use of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as the boron source is consistent across methods, providing a reliable boronate ester moiety.

Summary of Key Experimental Considerations

- Temperature control is essential to avoid side reactions and decomposition of sensitive organometallic intermediates.

- Anhydrous conditions and inert atmosphere (nitrogen or argon) are critical to maintain reagent reactivity.

- Slow addition of boronate ester reagent helps control reaction exotherm and ensures complete conversion.

- Workup procedures involving aqueous acid/base washes and organic extractions are necessary to remove inorganic salts and by-products.

- Purification by silica gel chromatography is the standard to obtain analytically pure boronate esters.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2,4-dichlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura coupling or nucleophilic substitution. Key steps include:

- Borylation : Reacting 2,4-dichlorobenzyl halides with pinacolborane (CAS 25015-63-8) under inert conditions (N₂/Ar) at 80–100°C for 12–24 hours .

- Catalyst Selection : Pd(PPh₃)₄ or Pd(dba)₂ with ligands like SPhos enhances cross-coupling efficiency.

- Solvent Optimization : THF or DME improves solubility, while excess base (e.g., K₂CO₃) neutralizes HX byproducts.

Q. Yield Considerations :

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Pd(PPh₃)₄, THF, 80°C | 78 | 95 | |

| Pd(dba)₂, DME, 100°C | 85 | 97 |

Q. Which spectroscopic techniques are most reliable for characterizing structural integrity, and how are conflicting NMR/IR data resolved?

Methodological Answer:

Q. Data Conflict Resolution :

- Crystallographic Validation : Single-crystal X-ray diffraction (e.g., CCDC data) resolves ambiguities in substituent positioning .

- Comparative Analysis : Cross-reference with analogs like 2-chloropyridine-3-boronic acid pinacol ester (CAS 797755-07-8) to validate peak assignments .

Advanced Research Questions

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions, and what decomposition pathways dominate?

Methodological Answer:

- Acidic Conditions (pH < 4) : Hydrolysis of the boronate ester to boronic acid occurs, confirmed by LC-MS detection of 2,4-dichlorobenzylboronic acid .

- Basic Conditions (pH > 10) : Ligand displacement by OH⁻ leads to dimerization, observed via ¹¹B NMR splitting .

- Oxidative Stress : H₂O₂ induces deboronation, forming dichlorobenzyl alcohol (GC-MS retention time: 8.2 min) .

Q. Mitigation Strategies :

Q. What strategies enable regioselective functionalization of the dichlorobenzyl group for target-oriented synthesis?

Methodological Answer:

- Directed Ortho-Metalation : Use LDA or TMPLi to deprotonate the benzyl position, followed by electrophilic quenching (e.g., D₂O for deuterium labeling) .

- Cross-Coupling : Pd-catalyzed Negishi coupling with organozinc reagents modifies the aryl ring while preserving the boronate .

Case Study :

Functionalizing 2-(2,4-dichlorobenzyl)-dioxaborolane with 4-fluorophenylzinc bromide achieves 92% regioselectivity for Suzuki-Miyaura applications .

Q. How can researchers reconcile contradictions in reported catalytic activity data across studies?

Methodological Answer:

- Control Experiments : Test variables like trace moisture (Karl Fischer titration) or ligand purity (HPLC) that may suppress Pd catalyst activity .

- Theoretical Modeling : DFT calculations (e.g., Gaussian 16) identify steric effects from the tetramethyl groups that hinder substrate approach .

Example :

Divergent yields (60–85%) in Sonogashira reactions are attributed to competing β-hydride elimination, mitigated by using CuI and bulky phosphines .

Q. What methodologies optimize the compound’s performance in cross-coupling reactions for complex molecule synthesis?

Methodological Answer:

- Preactivation : Stir the boronate with KOtBu (1.2 eq) in THF for 1 hour to generate the reactive boronate salt .

- Microwave Assistance : 15-minute reactions at 120°C improve conversion rates by 30% compared to thermal heating .

Application Example :

Synthesis of biaryl pharmaceuticals (e.g., kinase inhibitors) achieves >90% yield using SPhos-Pd-G3 precatalyst .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。